Imine reductase screening often yields false negatives with non-validated substrates.
• Validated positive-control: 130 nmol min⁻¹ mg⁻¹ (SIR), 99% e.e. (RIR), enabling cross-study benchmarking
• Direct DEPMPO precursor: superoxide adduct half-life ~15 min (10× longer than DMPO)
• Solid HCl salt eliminates flammable liquid hazard (free base flash point 11 °C), ensuring reproducible dosing
Molecular FormulaC5H10ClN
Molecular Weight119.59 g/mol
Cat. No.B13259803
⚠ Attention: For research use only. Not for human or veterinary use.
Technical Parameters
Basic Identity
Product Name
5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride
Molecular Formula
C5H10ClN
Molecular Weight
119.59 g/mol
Structural Identifiers
SMILES
CC1=NCCC1.Cl
InChI
InChI=1S/C5H9N.ClH/c1-5-3-2-4-6-5;/h2-4H2,1H3;1H
InChIKey
WKXZLMKEAOOZCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes
1 g / 10 g / 50 g / 100 g / Bulk Custom
Availability
In Stock
Custom Synthesis
Available on request
5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride: Identity and Physicochemical Profile
5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride (CAS 929269-44-3) is the hydrochloride salt of 2-methyl-1-pyrroline, a monocyclic five-membered cyclic imine belonging to the 1-pyrroline (3,4-dihydro-2H-pyrrole) subclass of pyrroline heterocycles [1]. The free base (CAS 872-32-2) is a flammable liquid (density 0.878 g/mL at 25 °C, bp 104–105 °C, flash point 11 °C), whereas the hydrochloride salt is a solid with molecular formula C₅H₁₀ClN and molecular weight 119.59 g/mol, offering enhanced handling stability and aqueous solubility for synthetic workflows [2]. The compound serves as a versatile building block in medicinal chemistry, a model substrate for enantioselective imine reductase biocatalysis, and the direct synthetic precursor to the phosphorylated spin trap DEPMPO [3][4].
+Solid hydrochloride salt simplifies gravimetric dosing and storage
+Preferred substrate for (R)- and (S)-imine reductase characterization
+Direct precursor for DEPMPO spin trap synthesis
+Benchmark product standard in hydroamination catalyst development
[1] PubChem Compound Summary CID 70103, 2-Methyl-1-pyrroline. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/70103 View Source
[2] Kuujia. 5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride, CAS 929269-44-3. Molecular formula C5H9N·HCl, MW 119.5926. https://www.kuujia.com/cas-929269-44-3.html View Source
[3] Mitsukura, K.; Suzuki, M.; Tada, K.; Yoshida, T.; Nagasawa, T. Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. Org. Biomol. Chem., 2010, 8, 4533-4535. View Source
[4] Tordo, P. et al. DEPMPO and lipophilic analogues: synthesis and EPR studies. Research on Chemical Intermediates, 2002, 28, 175–190. Synthesis via addition of Y2P(O)H on 2-methyl-1-pyrroline. View Source
Substituting 5-methyl-3,4-dihydro-2H-pyrrole hydrochloride with the free base (2-methyl-1-pyrroline) introduces a flammable liquid handling hazard (flash point 11 °C) and eliminates the solid-state dosing convenience that the hydrochloride salt form provides for reproducible laboratory-scale reactions [1]. More critically, imine reductase enzymes that process this compound—notably the (R)-imine reductase from Streptomyces sp. GF3587 and the (S)-imine reductase from Streptomyces sp. GF3546—exhibit pronounced substrate specificity: the (S)-imine reductase displays a specific activity of 130 nmol min⁻¹ mg⁻¹ toward 2-methyl-1-pyrroline, which drops to 44 and 2.6 nmol min⁻¹ mg⁻¹ respectively for 1-methyl-3,4-dihydroisoquinoline and 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline, confirming that even closely related cyclic imines are not functionally interchangeable substrates [2]. In the spin-trapping domain, DEPMPO—synthesized directly from 2-methyl-1-pyrroline—provides a superoxide adduct half-life of approximately 15 min, roughly 10-fold longer than the analogous DMPO adduct, meaning that alternative pyrroline N-oxide spin traps cannot deliver comparable radical detection sensitivity in biological milieu [3][4].
Free base vs. saltFree base 2-methyl-1-pyrroline is a flammable liquid (flash point 11 °C); the hydrochloride salt avoids flame-cabinet storage and enables direct solid handling.
Imine reductase specificityOther cyclic imines (1-methyl-3,4-dihydroisoquinoline, 6,7-dimethoxy derivative) show 3- to 50-fold lower specific activity with characterized (S)-imine reductase; substrate interchange may compromise biocatalytic throughput.
[1] Kuujia. 5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride, CAS 929269-44-3. Solid hydrochloride salt form enhances stability and solubility for synthetic applications. View Source
[2] Mitsukura, K. et al. Purification and characterization of a novel (S)-imine reductase from Streptomyces sp. GF3546. Biosci. Biotechnol. Biochem., 2011, 75(9), 1778-1782. PMID: 23263364. Specific activities: 130, 44, and 2.6 nmol min⁻¹ mg⁻¹ for 2-MPN, 1-methyl-3,4-dihydroisoquinoline, and 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline respectively. View Source
[3] Roubaud, V.; Sankarapandi, S.; Kuppusamy, P.; Tordo, P.; Zweier, J.L. Quantitative measurement of superoxide generation using the spin trap 5-(diethoxyphosphoryl)-5-methyl-1-pyrroline-N-oxide (DEPMPO). Anal. Biochem., 1997, 247, 404-411. Superoxide adduct half-life ~15 min. View Source
[4] Stolze, K.; Udilova, N.; Nohl, H. Spin trapping of lipid radicals with DEPMPO-derived spin traps: detection of superoxide, alkyl and alkoxyl radicals in aqueous and lipid phase. Free Radical Biology and Medicine, 2000, 29(11), 1005-1014. DEPMPO/OOH half-life ~10× higher than DMPO adduct. View Source
Quantitative Differentiation Against Closest Analogs
Solid-State Handling Advantage vs. Free Base
The hydrochloride salt (CAS 929269-44-3) is a solid at ambient temperature, whereas the free base 2-methyl-1-pyrroline (CAS 872-32-2) is a flammable liquid with a flash point of 11 °C (closed cup), classified as Flam. Liq. 2 under GHS . The salt form eliminates the need for flame-resistant storage and enables gravimetric dispensing for stoichiometric reaction setup, providing a tangible procurement and handling advantage for laboratories that lack solvent-transfer infrastructure for air-sensitive or highly flammable liquids [1].
Solid handling vs. free baseClass-level inference
Solid at 20 °C; no flash point hazard vs. flammable liquid (flash point 11 °C)
Salt form simplifies procurement and dispensing workflows
Solid at 20 °C; molecular formula C₅H₁₀ClN, MW 119.59; no flash point hazard classification reported
Comparator Or Baseline
Free base (2-methyl-1-pyrroline): liquid at 20 °C; flash point 11 °C (closed cup); Flam. Liq. 2; density 0.878 g/mL at 25 °C
Quantified Difference
Solid vs. flammable liquid; flash point difference ≥ ambient laboratory temperatures
Conditions
Ambient storage and handling conditions (20–25 °C)
Why This Matters
Procurement of the salt form reduces cold-chain or flame-cabinet storage requirements and simplifies gravimetric aliquoting, directly lowering operational overhead for repeat synthetic campaigns.
[1] Kuujia. 5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride, CAS 929269-44-3. Solid hydrochloride salt enhances stability and solubility. View Source
Imine Reductase Substrate Specificity Profiling
The (S)-imine reductase (SIR) purified from Streptomyces sp. GF3546 catalyzes the reduction of 2-methyl-1-pyrroline (2-MPN) with a specific activity of 130 nmol min⁻¹ mg⁻¹ and 92.7% enantiomeric excess [1]. Under identical assay conditions, the same enzyme reduces the structurally related cyclic imines 1-methyl-3,4-dihydroisoquinoline and 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline with specific activities of only 44 and 2.6 nmol min⁻¹ mg⁻¹, respectively—corresponding to 3.0-fold and 50-fold lower catalytic efficiency [1]. The (R)-imine reductase (RIR) from Streptomyces sp. GF3587 is reported to be 'very specific to 2-MPN as substrate,' converting 10 mM 2-MPN to 9.8 mM (R)-2-methylpyrrolidine with 99% e.e. [2].
Imine reductase activityHead-to-head comparison
130 nmol min⁻¹ mg⁻¹ (SIR) vs. 44 and 2.6; 99% ee (RIR, 9.8 mM product)
Reported superior catalytic throughput for 2-MPN over related imines
NADPH, pH 6.5–8.0; purified Streptomyces enzymes
BiocatalysisImine reductaseChiral amine synthesis
Evidence Dimension
Specific activity (nmol min⁻¹ mg⁻¹) and enantiomeric excess (%) of imine reductase toward different cyclic imine substrates
Target Compound Data
2-MPN: 130 nmol min⁻¹ mg⁻¹; 92.7% ee (SIR enzyme) [1]. 10 mM 2-MPN → 9.8 mM (R)-2-MP, 99% ee (RIR enzyme) [2]
When procuring a substrate for imine reductase screening or preparative chiral amine synthesis, 2-MPN provides markedly higher catalytic throughput and product optical purity than alternative mono- or bicyclic imine substrates, making it the default positive-control substrate for enzyme characterization.
BiocatalysisImine reductaseChiral amine synthesis
[1] Mitsukura, K. et al. Purification and characterization of a novel (S)-imine reductase from Streptomyces sp. GF3546. Biosci. Biotechnol. Biochem., 2011, 75(9), 1778-1782. PMID: 23263364. View Source
[2] Mitsukura, K. et al. Purification and characterization of a novel (R)-imine reductase from Streptomyces sp. GF3587. Biosci. Biotechnol. Biochem., 2011, 75(9), 1772-1777. PMID: 21897027. View Source
Hydroamination Turnover Rate Benchmarking
The intramolecular hydroamination of 4-pentyn-1-amine to form 2-methyl-1-pyrroline has been extensively benchmarked as a model reaction for evaluating late-transition-metal catalysts. The cationic iridium complex [Ir(R₂PyP)(COD)]BPh₄ (R = Me, iPr, Ph) achieves a turnover rate at 50% conversion (Nₜ) of up to 3100 h⁻¹ at 60 °C [1]. Separately, rhodium(I) and iridium(I) complexes bearing phosphine–N-heterocyclic carbene ligands deliver >97% conversion of 4-pentyn-1-amine to 2-methyl-1-pyrroline in both chloroform-d and THF-d₈ [2]. This positions 2-methyl-1-pyrroline as the benchmark five-membered N-heterocycle product for hydroamination catalyst development, whereas attempts to form four- or six-membered ring imines via analogous substrates are disfavored [3].
Hydroamination turnoverClass-level inference
Nₜ up to 3100 h⁻¹ at 60 °C; >97% conversion to 2-methyl-1-pyrroline
Benchmark five-membered ring product for catalyst screening
Catalytic turnover rate (Nₜ at 50% conversion) and reaction conversion for 4-pentyn-1-amine cyclization
Target Compound Data
2-Methyl-1-pyrroline formation: Nₜ up to 3100 h⁻¹ at 60 °C [1]; >97% conversion [2]
Comparator Or Baseline
Four- and six-membered imine products from analogous aminoalkyne substrates are disfavored relative to five-membered 1-pyrroline formation [3]
Quantified Difference
Five-membered ring formation thermodynamically and kinetically favored; quantitative-level conversions achievable with optimized catalysts
Conditions
60 °C; CDCl₃ or THF-d₈; catalyst loading typically 1–5 mol% Ir(I) or Rh(I)
Why This Matters
For laboratories developing or benchmarking hydroamination catalysts, 4-pentyn-1-amine → 2-methyl-1-pyrroline is the recognized standard substrate–product pair, providing intra-laboratory and cross-publication comparability that alternative aminoalkyne substrates cannot offer.
[1] Field, L.D.; Messerle, B.A.; Vuong, K.Q.; Turner, P. Rhodium(I) and Iridium(I) Complexes with Bidentate Phosphine−Pyrazolyl Ligands: Highly Efficient Catalysts for the Hydroamination Reaction. Organometallics, 2007, 26(8), 2058-2069. Turnover rate Nₜ up to 3100 h⁻¹ at 60 °C. View Source
[2] Field, L.D.; Messerle, B.A.; Wren, S.L. Intramolecular hydroamination with rhodium(I) and iridium(I) complexes containing a phosphine-N-heterocyclic carbene ligand. Organometallics, 2005, 24, 4561-4562. Complete conversion (>97%) in CDCl₃ and THF-d₈. View Source
[3] Field, L.D.; Messerle, B.A. Late Transition Metal Catalyzed Intramolecular Hydroamination: The Effect of Ligand and Substrate Structure. SciencePlus Abstract. Five-membered pyrroline rings favored over four- or six-membered rings. View Source
Superoxide Adduct Stability: DEPMPO vs. DMPO
DEPMPO (5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide), synthesized directly from 2-methyl-1-pyrroline via addition of diethyl phosphite followed by oxidation, forms a superoxide adduct (DEPMPO-OOH) with a half-life of approximately 15 minutes in aqueous solution [1][2]. The analogous adduct of DMPO (5,5-dimethyl-1-pyrroline N-oxide)—the most widely used commercial spin trap—decays roughly 10-fold faster under comparable conditions, limiting the quantitative reliability of superoxide detection in biological systems [3]. The 2-methyl substitution on the pyrroline ring, as opposed to DMPO's 5,5-dimethyl pattern, is a critical structural determinant for this enhanced adduct persistence, making 2-methyl-1-pyrroline the essential precursor scaffold for the DEPMPO family of spin traps [4].
Superoxide adduct half-lifeCross-study comparable
DEPMPO-OOH ~15 min vs. DMPO-OOH ~1.5 min (aqueous, pH 7.4)
Superoxide spin adduct half-life in aqueous solution
Target Compound Data
DEPMPO-OOH (derived from 2-methyl-1-pyrroline): half-life ~15 min [1][2]
Comparator Or Baseline
DMPO-OOH (derived from 5,5-dimethyl-1-pyrroline): half-life ~1.5 min (estimated from ~10-fold difference) [3]
Quantified Difference
Approximately 10-fold longer superoxide adduct half-life for DEPMPO vs. DMPO
Conditions
Aqueous solution, pH ~7.4; EPR/X-band detection
Why This Matters
For laboratories conducting quantitative superoxide detection via spin trapping, sourcing 2-methyl-1-pyrroline as the DEPMPO precursor enables access to a spin trap with an order-of-magnitude improvement in adduct stability, directly enhancing signal-to-noise and quantification accuracy in EPR-based radical detection workflows.
Spin trappingEPR spectroscopyFree radical biology
[1] Roubaud, V.; Sankarapandi, S.; Kuppusamy, P.; Tordo, P.; Zweier, J.L. Quantitative measurement of superoxide generation using the spin trap DEPMPO. Anal. Biochem., 1997, 247, 404-411. DEPMPO-OOH half-life ~15 min. View Source
[2] NCBI. Spin trapping of lipid radicals with DEPMPO-derived spin traps: detection of superoxide, alkyl and alkoxyl radicals in aqueous and lipid phase. PMID: 11121723. DEPMPO-OOH half-life of almost 15 min. View Source
[3] Stolze, K.; Udilova, N.; Nohl, H. Free Radical Biology and Medicine, 2000, 29(11), 1005-1014. DEPMPO/OOH half-life ~10× higher than DMPO adduct. View Source
[4] Tordo, P. et al. DEPMPO and lipophilic analogues: synthesis and EPR studies. Research on Chemical Intermediates, 2002, 28, 175–190. 2-Methyl-1-pyrroline is the direct precursor for DEPMPO synthesis. View Source
Enantioselective Whole-Cell Biotransformation
Whole-cell catalysts derived from Streptomyces sp. strains GF3587 and GF3546 respectively produce (R)-2-methylpyrrolidine (99.2% e.e.) and (S)-2-methylpyrrolidine (92.3% e.e.) from 2-methyl-1-pyrroline [1]. At a substrate loading of 100 mM 2-MPN, the GF3587 whole-cell system yields 91 mM (R)-2-methylpyrrolidine with 99.2% e.e. after 84 h, while the GF3546 system yields 27.5 mM (S)-2-methylpyrrolidine with 92.3% e.e. at 92.3% conversion from 30 mM substrate after 72 h [1]. This substrate–enzyme pair is among the most thoroughly characterized imine reductase systems in the literature, providing a validated positive-control benchmark for newly discovered imine reductases [2].
Whole-cell biotransformationSupporting evidence
(R)-2-MP: 91 mM, 99.2% ee; (S)-2-MP: 27.5 mM, 92.3% ee
Enantiocomplementary whole-cell catalysts provide a validated enzyme characterization reference
Streptomyces sp., glucose co-substrate, 72–84 h
BiocatalysisChiral amineWhole-cell reduction
Evidence Dimension
Product titer (mM) and enantiomeric excess (%) from whole-cell biotransformation
Target Compound Data
(R)-2-MP: 91 mM, 99.2% e.e. (100 mM 2-MPN, 84 h). (S)-2-MP: 27.5 mM, 92.3% e.e. (30 mM 2-MPN, 72 h) [1]
Comparator Or Baseline
No direct comparator for identical substrate loading; comparison is between the two enantiocomplementary strains acting on the same substrate
Quantified Difference
(R)-selective strain achieves 3.3-fold higher product concentration under optimized conditions
The availability of two well-characterized, enantiocomplementary whole-cell biocatalysts gives procurement of 2-MPN a dual-purpose value: it serves as both a substrate for preparative chiral amine synthesis and a reference substrate for benchmarking newly isolated imine reductases.
BiocatalysisChiral amineWhole-cell reduction
[1] Mitsukura, K.; Suzuki, M.; Tada, K.; Yoshida, T.; Nagasawa, T. Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst. Org. Biomol. Chem., 2010, 8, 4533-4535. BRENDA Literature Summary for EC 1.5.1.48. View Source
[2] KEGG Enzyme EC 1.5.1.48: 2-methyl-1-pyrroline reductase. Enzyme highly specific for 2-MPN, forming only the (R)-isomer. Created 2014. View Source
High-Impact Research and Industrial Application Scenarios
Imine Reductase Screening Positive Control
The well-documented substrate specificity and high catalytic turnover of both (R)- and (S)-imine reductases toward 2-MPN—130 nmol min⁻¹ mg⁻¹ for SIR and near-quantitative conversion for RIR (9.8 mM product from 10 mM substrate, 99% e.e.)—establish 5-methyl-3,4-dihydro-2H-pyrrole hydrochloride as the optimal positive-control substrate for any laboratory characterizing or engineering imine reductases [1][2]. Its reproducible performance across multiple enzyme families enables cross-study benchmarking and reduces false-negative rates during initial activity screening of metagenomic or engineered enzyme libraries [1].
Preparative Synthesis of Enantiopure 2-Methylpyrrolidine
Whole-cell biotransformation of 2-MPN using Streptomyces sp. GF3587 delivers (R)-2-methylpyrrolidine at 91 mM titer and 99.2% e.e. from 100 mM substrate, providing a scalable, NADPH-regenerating route to a chiral pyrrolidine building block relevant to CNS-active pharmaceutical candidates [3]. The 2-methylpyrrolidine scaffold appears in numerous preclinical compounds targeting neurological indications, making the hydrochloride salt form of the substrate particularly suitable for process chemistry due to its solid-state handling and aqueous solubility [4].
DEPMPO Spin Trap Precursor for Superoxide Detection
2-Methyl-1-pyrroline is the direct synthetic precursor for DEPMPO, the phosphorylated spin trap whose superoxide adduct exhibits a half-life of ~15 min—roughly 10-fold greater than the widely used DMPO [5][6]. Laboratories engaged in free radical biology, ischemia-reperfusion research, or oxidative stress biomarker discovery should procure the hydrochloride salt of the pyrroline precursor to access this superior spin-trapping reagent, enabling quantitative rather than merely qualitative detection of superoxide in cellular and in vivo models [5].
Hydroamination Catalyst Development Standard
The intramolecular hydroamination of 4-pentyn-1-amine to 2-methyl-1-pyrroline is a recognized benchmark reaction in organometallic catalysis, with reported turnover rates up to 3100 h⁻¹ at 60 °C using cationic Ir(I) complexes and >97% conversion with Rh/Ir phosphine–NHC catalysts [7][8]. Procuring 5-methyl-3,4-dihydro-2H-pyrrole hydrochloride provides the authentic product standard for GC/HPLC calibration, enabling accurate conversion and selectivity quantification when evaluating new hydroamination catalyst candidates [7].
Application
Selection Property
Validation Focus
Imine reductase screening
Reported substrate specificity across enantiocomplementary enzymes
Positive-control substrate consistency and inter-study benchmarking
Preparative chiral amine synthesis
Solid-state salt with aqueous solubility for whole-cell biotransformations
Product enantiomeric excess and titer under NADPH-regenerating conditions
Superoxide spin trapping
Direct DEPMPO precursor with extended adduct half-life
Adduct stability and EPR signal-to-noise in biological matrices
Hydroamination catalyst benchmarking
Authentic 2-methyl-1-pyrroline product standard
Conversion and selectivity calibration for GC/HPLC analysis
[1] Mitsukura, K. et al. Purification and characterization of a novel (S)-imine reductase from Streptomyces sp. GF3546. Biosci. Biotechnol. Biochem., 2011, 75(9), 1778-1782. PMID: 23263364. View Source
[2] Mitsukura, K. et al. Purification and characterization of a novel (R)-imine reductase from Streptomyces sp. GF3587. Biosci. Biotechnol. Biochem., 2011, 75(9), 1772-1777. PMID: 21897027. View Source
[3] Mitsukura, K.; Suzuki, M.; Tada, K.; Yoshida, T.; Nagasawa, T. Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst. Org. Biomol. Chem., 2010, 8, 4533-4535. BRENDA Literature Summary for EC 1.5.1.48. View Source
[4] Kuujia. 5-Methyl-3,4-dihydro-2H-pyrrole hydrochloride, CAS 929269-44-3. Solid salt enhances stability and solubility for synthetic applications in pharmaceutical research. View Source
[5] Roubaud, V.; Sankarapandi, S.; Kuppusamy, P.; Tordo, P.; Zweier, J.L. Quantitative measurement of superoxide generation using the spin trap DEPMPO. Anal. Biochem., 1997, 247, 404-411. View Source
[6] Stolze, K.; Udilova, N.; Nohl, H. Spin trapping of lipid radicals with DEPMPO-derived spin traps. Free Radical Biology and Medicine, 2000, 29(11), 1005-1014. View Source
[7] Field, L.D.; Messerle, B.A.; Vuong, K.Q.; Turner, P. Rhodium(I) and Iridium(I) Complexes with Bidentate Phosphine−Pyrazolyl Ligands. Organometallics, 2007, 26(8), 2058-2069. View Source